molecular formula C18H19NO4S B4425448 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine

Cat. No.: B4425448
M. Wt: 345.4 g/mol
InChI Key: HSDUMJQASVXANM-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 3-position with a phenyl group and at the 1-position with a sulfonamide-linked 2,3-dihydro-1,4-benzodioxin moiety.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-24(21,16-6-7-17-18(12-16)23-11-10-22-17)19-9-8-15(13-19)14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDUMJQASVXANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzodioxin moiety.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    N,N-Dimethylformamide (DMF): Used as a solvent in substitution reactions.

    Lithium Hydride (LiH): Acts as a base and catalyst in the synthesis.

    Aqueous Sodium Carbonate (Na2CO3): Used to control the pH during the initial synthesis step.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can coordinate with metal ions in enzyme active sites, inhibiting their activity. This mechanism is particularly relevant in its antibacterial and enzyme inhibitory properties .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine (Target) Benzodioxin + Pyrrolidine Sulfonamide, Phenyl ~345* High polarity due to sulfonyl group
1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Benzodioxin + Tetrazole + Thiophene Tetrazole, Thiophene, Benzodiazepinone Not reported Enhanced π-π interactions; 76% synthesis yield
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzoxazine + Benzothiophene Carboxamide, Trifluorophenyl, Isopropyl Not reported Antiparasitic activity (heartworm treatment)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxy-pyridin-3-amine Benzodioxin + Pyridine Methoxy-pyridine, Dimethylaminomethylphenyl 391.46 Research use only; unvalidated for therapeutics

*Calculated based on formula C₁₈H₁₉NO₄S.

Electronic and Pharmacokinetic Properties

  • Lipophilicity: The dimethylaminomethylphenyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s sulfonamide may reduce membrane permeability .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine is a compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O7S2
  • Molecular Weight : 454.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antioxidant , anti-inflammatory , and cytotoxic properties.

  • Antioxidant Activity : The compound has shown moderate radical-scavenging activity, which suggests its potential in reducing oxidative stress in cells. This activity is often measured against known antioxidants like Trolox and nordihydroguaiaretic acid (NDGA) .
  • Anti-inflammatory Activity : Related compounds have demonstrated the ability to inhibit lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. The presence of specific moieties in the compound enhances its inhibitory effects on these enzymes .
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, such as HL-60 cells (human promyelocytic leukemia), suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantModerate radical-scavenging activity
Anti-inflammatoryInhibition of LOX enzymes
CytotoxicitySignificant cytotoxic effects on HL-60 cells

Case Study 1: Antioxidant Evaluation

In a comparative study, the antioxidant activity of this compound was assessed alongside other compounds. Results indicated that at a concentration of 100 µM, this compound exhibited a radical-scavenging capacity comparable to established antioxidants .

Case Study 2: Anti-inflammatory Mechanism

A study focusing on the inhibition of LOX revealed that derivatives containing the benzodioxin moiety displayed enhanced anti-inflammatory properties. The specific structural features were crucial for their biological efficacy .

Case Study 3: Cytotoxicity Assessment

Research conducted on various coumarin derivatives showed that certain modifications led to increased cytotoxicity against leukemia cells. The findings suggest that similar modifications in the structure of this compound could enhance its therapeutic potential .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine?

Methodological Answer: Synthesis optimization requires attention to:

  • Reagent Selection : Use of sulfonylating agents (e.g., chlorosulfonic acid) for functionalizing the benzodioxin ring .
  • Reaction Conditions : Microwave-assisted synthesis (e.g., 150°C in DMF with potassium carbonate) improves yield and reduces reaction time .
  • Purification : Column chromatography or recrystallization to isolate the compound from byproducts (e.g., unreacted pyrrolidine derivatives) .
  • Validation : Confirm purity via HPLC (>98%) and structural integrity via 1^1H NMR (e.g., δ 7.35–7.29 ppm for aromatic protons) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • Structural Analogues : Compare activity with similar compounds (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid) to establish structure-activity relationships (SAR) .
  • Controls : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) to minimize false positives.

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., G-protein-coupled receptors) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing SAR data to predict novel substituents for the pyrrolidine or benzodioxin moieties .

Q. What experimental strategies resolve contradictions in biological data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., cytotoxicity vs. target-specific activity) to identify confounding variables (e.g., cell line variability) .
  • Dose-Response Refinement : Test compound activity at finer concentration gradients (e.g., 0.1–100 µM) to clarify EC50_{50} discrepancies .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

Q. How can researchers design scalable reaction pathways for industrial-grade purity?

Methodological Answer:

  • Process Optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) using response surface methodology (RSM) .
  • Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography to achieve >99% purity at scale .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine

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